N-(4-fluorobenzyl)-2-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, fluorinated aromatic groups, and a carbamoyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through a cyclization reaction involving a thiourea derivative and an α-haloketone. The fluorinated aromatic groups are introduced via nucleophilic substitution reactions, where fluorine atoms replace hydrogen atoms on the aromatic rings. The carbamoyl group is then added through a reaction with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: The compound’s unique structure could make it a candidate for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 2-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated aromatic groups and carbamoyl functional group allow it to form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
- 2-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-METHYLPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of 2-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and fluorinated aromatic rings. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19F2N3O2S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H19F2N3O2S/c1-12-3-8-16(9-17(12)23)26-18(27)10-19-25-13(2)20(29-19)21(28)24-11-14-4-6-15(22)7-5-14/h3-9H,10-11H2,1-2H3,(H,24,28)(H,26,27) |
InChI Key |
VACXSGBCBCEREJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)F)C)F |
Origin of Product |
United States |
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